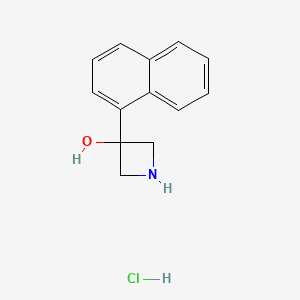

3-(Naphthalen-1-yl)azetidin-3-ol hydrochloride

説明

特性

IUPAC Name |

3-naphthalen-1-ylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c15-13(8-14-9-13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,14-15H,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZGNNGZUKDHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC3=CC=CC=C32)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)azetidin-3-ol hydrochloride typically involves the reaction of 1-naphthylamine with azetidin-3-ol under specific conditions . The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

化学反応の分析

Types of Reactions

3-(Naphthalen-1-yl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of naphthylamine derivatives.

Substitution: Formation of halogenated or nitrated naphthalene derivatives.

科学的研究の応用

3-(Naphthalen-1-yl)azetidin-3-ol hydrochloride has several applications in scientific research:

作用機序

The mechanism of action of 3-(Naphthalen-1-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Azetidine Derivatives

Azetidin-3-ylmethanol Hydrochloride

- Core structure : Azetidine with a hydroxymethyl substituent.

- Molecular weight : 123.58 g/mol.

- Solubility: Highly soluble in water, methanol, and DMSO .

- Key difference : Lacks the aromatic naphthalene group, resulting in lower lipophilicity. This impacts pharmacokinetic properties, such as reduced tissue penetration compared to the target compound.

1-(Azetidin-3-yl)-1H-Imidazole Hydrochloride

Thiazolidinone Derivatives

3-(3-(Dimethylamino)propyl)-2-(naphthalen-1-yl)thiazolidin-4-one Hydrochloride (Compound 36)

- Core structure : Thiazolidin-4-one with a naphthalen-1-yl group.

- Molecular weight : ~338.85 g/mol (calculated).

- Purity/Yield : 99.7% purity, 82% yield .

- Key difference: The thiazolidinone core introduces a ketone and sulfur atom, which may alter electronic properties and metabolic pathways compared to azetidines.

Imidazolidine-2,4-dione Derivatives

3-(Naphthalen-1-yl)-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione Hydrochloride (3b)

- Core structure : Imidazolidine-2,4-dione with naphthalene and pyrrolidine substituents.

- Synthetic yield : 22.7%, significantly lower than azetidine derivatives, suggesting synthetic challenges with this scaffold .

- Spectroscopic data : IR peaks at 1793 cm⁻¹ (C=O stretch), distinct from azetidin-3-ol’s hydroxyl vibrations .

Compound 10 ()

Propanone Derivatives

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride

Comparative Analysis Table

| Compound Name | Core Structure | Molecular Weight (g/mol) | Purity (%) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(Naphthalen-1-yl)azetidin-3-ol HCl | Azetidin-3-ol | 235.7 | - | - | Hydroxyl, naphthalene |

| Azetidin-3-ylmethanol HCl | Azetidin-3-ol | 123.58 | - | - | Hydroxymethyl |

| Compound 36 (Thiazolidinone) | Thiazolidin-4-one | 338.85 | 99.7 | 82 | Ketone, sulfur, naphthalene |

| 3b (Imidazolidine-2,4-dione) | Imidazolidine-2,4-dione | 310.3 | - | 22.7 | Carbonyl, pyrrolidine |

| 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one HCl | Propanone | 263.76 | - | - | Ketone, dimethylamino |

Research Findings and Implications

- Synthetic Efficiency: Thiazolidinone derivatives (e.g., Compound 36) achieve high yields (82%) and purity (99.7%), suggesting robust synthetic routes for naphthalene-containing heterocycles . In contrast, imidazolidine-2,4-diones (e.g., 3b) face lower yields (22.7%), likely due to steric hindrance during cyclization .

- Solubility: Azetidine hydrochlorides (e.g., Azetidin-3-ylmethanol HCl) exhibit high solubility in polar solvents, a trait shared by the target compound .

- Pharmacological Potential: The naphthalen-1-yl group is a common motif in bioactive molecules (e.g., Bedaquiline intermediates), underscoring its role in enhancing lipophilicity and target engagement .

生物活性

3-(Naphthalen-1-yl)azetidin-3-ol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to an azetidine ring with a hydroxyl group, making it a member of the azetidinone family. Its molecular formula is C12H13ClN2O, and it is typically encountered in hydrochloride salt form, which enhances its solubility and stability in biological assays.

The biological activity of this compound is believed to be mediated through several pathways:

- G-Protein Coupled Receptors (GPCRs) : It may act as an agonist for specific GPCRs, influencing various signaling pathways related to metabolic processes.

- Tubulin Interaction : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its impact on MCF-7 breast cancer cells, revealing an IC50 value comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 3-(Naphthalen-1-yl)azetidin-3-ol HCl | MCF-7 | 45 | Tubulin destabilization |

| Combretastatin A4 | MCF-7 | 3.9 | Tubulin destabilization |

In Vitro Studies

In vitro studies have shown that the compound induces apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest at the G2/M phase. Immunofluorescence assays confirmed that treated cells exhibited disrupted microtubule structures, indicating a mechanism involving tubulin inhibition.

Case Studies

- Breast Cancer Research : A recent study investigated the effects of this compound on MCF-7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Antimalarial Activity : While primarily studied for its anticancer properties, preliminary data suggest potential antimalarial activity against Plasmodium falciparum, indicating broader therapeutic applications.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Toxicological assessments have indicated low cytotoxicity in non-cancerous cell lines, supporting its potential for therapeutic use.

Q & A

Q. How to address conflicting bioactivity results in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。